molecular formula C20H18ClN5O5 B2596702 2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1052610-42-0

2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2596702
CAS No.: 1052610-42-0
M. Wt: 443.84
InChI Key: JWADTHIWEUFOBB-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O5 and its molecular weight is 443.84. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibition

  • Study Overview : Research by Riaz et al. (2020) focused on new N-aryl derivatives of triazole compounds, which are structurally related to the compound . They investigated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological functions. The study found that certain compounds displayed moderate to good activities against these enzymes, with some showing potent inhibitory potential.
  • Implications : This research is significant as it explores the therapeutic potential of triazole derivatives in neurological disorders where cholinesterase enzymes play a key role.
  • Source : (Riaz et al., 2020)

Molecular Docking Studies

  • Study Overview : The same study by Riaz et al. (2020) also included molecular docking studies to understand how these compounds interact with the active sites of the enzymes. The results indicated favorable binding interactions with surrounding amino acids, helping to rationalize the inhibitory activity observed.
  • Implications : Molecular docking is a crucial tool in drug discovery, providing insights into the molecular interactions at play, which can guide the development of more effective pharmaceutical agents.
  • Source : (Riaz et al., 2020)

Synthesis and Structural Analysis

  • Study Overview : A study by Xue et al. (2008) reported the synthesis and crystal structure analysis of a compound structurally similar to the one . The research detailed the synthesis process and used techniques like X-ray crystallography for structural characterization.
  • Implications : Understanding the crystal structure of such compounds is vital for exploring their potential applications, including pharmaceutical development and material science.
  • Source : (Xue et al., 2008)

Antioxidant and Antitumor Activities

  • Study Overview : The study by El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of certain benzothiazolinone acetamide analogs. These compounds, related to the one , showed promise in these areas, indicating potential for therapeutic use.
  • Implications : The antioxidant and antitumor properties of such compounds are essential in the development of new treatments for various diseases, including cancers.
  • Source : (El-Moneim et al., 2011)

Synthesis and Antimicrobial Activities

  • Study Overview : Patel and Shaikh (2011) synthesized and evaluated the antimicrobial activity of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, closely related to the compound . Their findings indicated good antimicrobial properties.
  • Implications : This research contributes to the search for new antimicrobial agents, which is increasingly important due to rising antibiotic resistance.
  • Source : (Patel & Shaikh, 2011)

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5/c1-30-14-8-5-12(9-15(14)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-6-3-11(21)4-7-13/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWADTHIWEUFOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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